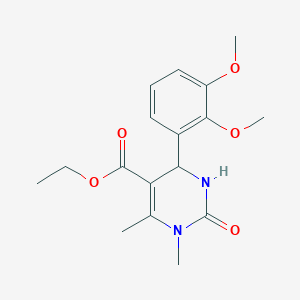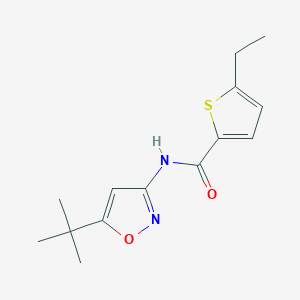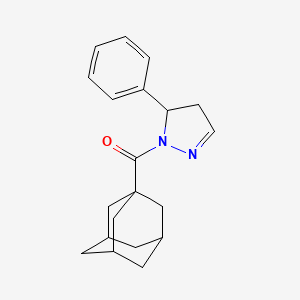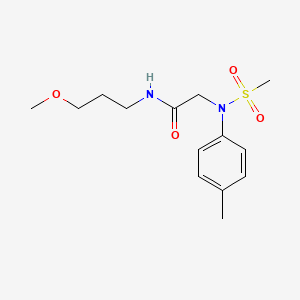![molecular formula C19H24N2O4S B5215194 N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5215194.png)
N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide, commonly referred to as AMG 517, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. It is a potent and selective inhibitor of TRPV1, which is a non-selective cation channel expressed in sensory neurons and plays a crucial role in pain sensation and inflammation.
Mecanismo De Acción
N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. The activation of N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide leads to the influx of calcium ions, which triggers the release of neuropeptides and pro-inflammatory cytokines, resulting in pain and inflammation. AMG 517 acts as a competitive antagonist of N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide, which blocks the channel's activation and prevents the influx of calcium ions, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
AMG 517 has been shown to have a significant impact on various physiological and biochemical processes, primarily related to pain and inflammation. It has been demonstrated to reduce the release of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of many inflammatory disorders. AMG 517 has also been shown to reduce the sensitivity of N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide to heat and capsaicin, which are the primary activators of the channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of AMG 517 is its potency and selectivity towards N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide, which makes it an ideal tool for studying the channel's function and regulation. Moreover, its ability to reduce pain and inflammation in animal models makes it a potential candidate for developing novel therapeutics for these disorders. However, one of the limitations of AMG 517 is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on AMG 517. One of the most promising areas is the development of novel N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide antagonists with improved solubility and pharmacokinetic properties. Moreover, further studies are needed to elucidate the precise mechanism of action of AMG 517 and its potential applications in other disorders, such as cancer and metabolic diseases. Additionally, the development of novel delivery systems for AMG 517 could enhance its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of AMG 517 involves a multi-step process, which includes the preparation of intermediate compounds, coupling reactions, and purification steps. The synthesis starts with the preparation of 3-(4-bromophenyl)-N-propargylacrylamide, which is then subjected to a coupling reaction with 1-(methylsulfonyl)-4-piperidineol to yield N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide.
Aplicaciones Científicas De Investigación
AMG 517 has been extensively studied for its potential therapeutic applications in pain management, inflammation, and other related disorders. Several preclinical studies have demonstrated the efficacy of AMG 517 in reducing pain and inflammation in animal models. Moreover, it has also been shown to have potential applications in the treatment of bladder disorders, such as interstitial cystitis.
Propiedades
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-11-20(12-5-2)19(22)16-7-6-8-18(15-16)25-17-9-13-21(14-10-17)26(3,23)24/h1,5-8,15,17H,2,9-14H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIBJMALGYBTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N(CC=C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3-{[1-(methylsulfonyl)piperidin-4-yl]oxy}-N-prop-2-yn-1-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)


![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)

![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)



![N,N-dimethyl-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5215187.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5215196.png)
![N~1~-(3-acetylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5215199.png)